molecular formula C14H12ClN3O2 B7592411 2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B7592411
M. Wt: 289.71 g/mol
InChI Key: YMSUGFKHEXSOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been found to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms.
Biochemical and physiological effects:
This compound has been found to possess various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to possess anti-inflammatory properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in lab experiments include its broad-spectrum antimicrobial activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one. One possible direction is to further investigate its potential applications in the treatment of various diseases, including cancer and infectious diseases. Another direction is to explore its mechanism of action and to identify the specific enzymes and signaling pathways that it targets. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

The synthesis of 2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves several steps. The first step is the preparation of 2-chloro-4-methoxybenzaldehyde, which is then reacted with hydrazine hydrate to form 2-(2-chloro-4-methoxyphenyl)hydrazinecarboxamide. This intermediate is then reacted with ethyl acetoacetate to form 2-(2-chloro-4-methoxyphenyl)-5-oxo-1,2,4-triazolidine-3-carboxylic acid ethyl ester. Finally, treatment with phosphorus oxychloride and triethylamine yields the desired product.

Scientific Research Applications

2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been the subject of extensive scientific research due to its potential applications in medicine. This compound has been found to possess antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for further study.

properties

IUPAC Name

2-[(2-chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-20-11-6-5-10(12(15)8-11)9-18-14(19)17-7-3-2-4-13(17)16-18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSUGFKHEXSOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(=O)N3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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